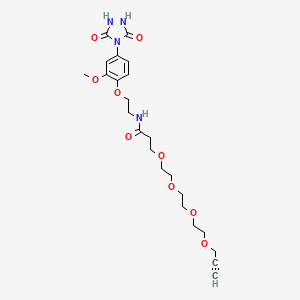

PTAD-PEG4-alkyne

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C23H32N4O9 |

|---|---|

分子量 |

508.5 g/mol |

IUPAC 名称 |

N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C23H32N4O9/c1-3-8-32-11-13-34-15-16-35-14-12-33-9-6-21(28)24-7-10-36-19-5-4-18(17-20(19)31-2)27-22(29)25-26-23(27)30/h1,4-5,17H,6-16H2,2H3,(H,24,28)(H,25,29)(H,26,30) |

InChI 键 |

WWMWQNARGRUYDG-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCNC(=O)CCOCCOCCOCCOCC#C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PTAD-PEG4-alkyne: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)phenyl)-1,2,4-triazolidine-3,5-dione (PTAD-PEG4-alkyne), a heterobifunctional linker revolutionizing the field of bioconjugation. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in tyrosine-selective protein modification and subsequent bioorthogonal ligation.

Core Concepts: Introduction to this compound

This compound is a powerful tool for creating precisely engineered bioconjugates. It features three key components:

-

A 4-Phenyl-3H-1,2,4-triazoline-3,5(dione) (PTAD) moiety: This group exhibits remarkable selectivity for the phenolic side chain of tyrosine residues on proteins and peptides. This "tyrosine-click" reaction is rapid and occurs under mild, biocompatible conditions.

-

A tetraethylene glycol (PEG4) spacer: This hydrophilic linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and provides spatial separation between the conjugated molecules.

-

A terminal alkyne group: This functional handle enables the covalent attachment of a second molecule of interest—such as a drug, a fluorescent dye, or a biotin tag—through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

This unique combination of features makes this compound an invaluable reagent for applications ranging from the construction of antibody-drug conjugates (ADCs) to the fluorescent labeling of proteins for imaging studies.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is presented below:

SMILES: COC1=C(OCCNC(CCOCCOCCOCCOCC#C)=O)C=CC(N2C(NNC2=O)=O)=C1

A summary of its key physicochemical properties is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₂N₄O₉ | |

| Molecular Weight | 508.52 g/mol | |

| Appearance | Colorless oil or solid | |

| Purity | Typically ≥95% or ≥98% | |

| Solubility | Soluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) | |

| Storage Conditions | Store at -20°C for long-term stability |

Experimental Protocols

The use of this compound in bioconjugation is a two-step process: 1) tyrosine-selective labeling of the protein of interest, and 2) copper-catalyzed click chemistry to attach a payload. Detailed protocols for each step are provided below.

Tyrosine-Selective Protein Labeling with this compound

This protocol outlines the steps for the selective modification of tyrosine residues on a target protein using this compound. The process involves the in situ activation of the PTAD precursor (urazole) to its reactive triazolinedione form.

Materials:

-

This compound (or its urazole precursor)

-

Activating agent: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or a similar oxidizing agent.

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Protein of interest in a suitable buffer (e.g., phosphate buffer, Tris buffer, pH 6-9)

-

Quenching reagent (optional, e.g., excess tyrosine or tryptophan)

-

Purification system (e.g., size-exclusion chromatography columns)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound urazole precursor in anhydrous DMF (e.g., 10 mM).

-

Prepare a stock solution of the activating agent (e.g., DBDMH) in anhydrous DMF at an equimolar concentration to the PTAD precursor.

-

-

Activation of this compound:

-

In a microcentrifuge tube, mix equal volumes of the this compound urazole precursor and the activating agent stock solutions.

-

Vortex the mixture gently. A color change from colorless to a light cranberry red indicates the formation of the active PTAD reagent.

-

Place the activated PTAD reagent on ice and use it within 30 minutes for protein modification.

-

-

Protein Labeling Reaction:

-

To the activated this compound solution, add the protein solution. A 10-fold molar excess of the PTAD reagent relative to the protein is a good starting point. The protein concentration should be at least 1 mg/mL.

-

Gently mix the reaction and incubate at room temperature for up to 30 minutes. The reaction is typically complete within 5 minutes.

-

Note on Buffers: The reaction is efficient in various buffers such as PBS and Tris. However, if side reactions with lysine residues due to PTAD decomposition are a concern, the inclusion of Tris buffer can help scavenge the isocyanate by-products.

-

-

Quenching and Purification:

-

(Optional) Quench any unreacted PTAD reagent by adding an excess of a scavenger like free tyrosine or tryptophan.

-

Remove the excess, unreacted this compound and by-products to obtain the purified alkyne-modified protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule) to the alkyne-modified protein.

Materials:

-

Alkyne-modified protein in an appropriate buffer (e.g., PBS)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand stock solution (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine, 100 mM in water)

-

Reducing agent stock solution (e.g., sodium ascorbate, 100 mM in water, freshly prepared)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule. The molar ratio will depend on the specific application and may require optimization, but a 10-fold molar excess of the azide reagent is a common starting point.

-

-

Preparation of the Catalyst Complex:

-

In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution.

-

PTAD Reagent for Tyrosine-Selective Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of advanced therapeutics, diagnostic tools, and research probes.[1][2][3] While lysine and cysteine residues have traditionally been the primary targets for bioconjugation, there is a growing demand for methods to selectively modify other amino acids to expand the capabilities of protein engineering.[4][5] Tyrosine, with its unique phenolic side chain, presents an attractive target for selective bioconjugation. The development of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its derivatives has provided a powerful tool for the rapid and selective modification of tyrosine residues under mild, biocompatible conditions.

This technical guide provides an in-depth overview of PTAD as a reagent for tyrosine-selective bioconjugation. It covers the underlying reaction mechanism, experimental protocols, quantitative data on reaction efficiency, and applications in drug development and biotechnology.

Mechanism of Tyrosine-Selective Bioconjugation

The reaction between PTAD and the phenolic side chain of tyrosine is classified as a "tyrosine-click" reaction, proceeding via an electrophilic aromatic substitution mechanism. The electron-deficient nitrogen atoms of the triazolinedione ring of PTAD are highly electrophilic and react with the electron-rich aromatic ring of tyrosine. This reaction is highly selective for tyrosine, with minimal off-target reactivity towards other amino acids such as lysine and tryptophan under optimized conditions. The resulting covalent linkage is exceptionally stable across a wide range of pH values, temperatures, and in human blood plasma, making it more robust than commonly used maleimide-based linkages.

Two potential mechanisms have been proposed for the PTAD-tyrosine conjugation: a concerted Ene-type reaction and a stepwise electrophilic aromatic substitution (SEAr)-type mechanism. The wide pH tolerance of the reaction suggests that the Ene-type pathway is the predominant mechanism.

Caption: General reaction scheme for the tyrosine-selective bioconjugation with PTAD.

Data Presentation: Quantitative Analysis of PTAD Bioconjugation

The efficiency of PTAD-mediated bioconjugation is influenced by several factors, including pH, solvent, and the specific PTAD derivative used. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Conditions | Source |

| Reaction Time | < 5 minutes | Phosphate buffer/acetonitrile (1:1), pH 7 | |

| pH Range | 2 - 10 | Bovine Serum Albumin (BSA) | |

| Yield at pH 2 | 52% | Electron-rich phenoxy ether PTAD derivatives on BSA | |

| Yield at pH 7-10 | 85-98% | Electron-rich phenoxy ether PTAD derivatives on BSA | |

| Yield with MTAD | 57% (isolated) | Reaction with N-acyl tyrosine methyl amide | |

| Yield with PTAD | Quantitative | Reaction with N-acyl tyrosine methyl amide | |

| Peptide Labeling Yield | ~60% | 3.0 equivalents of PTAD, 6% MeCN/phosphate buffer (pH 7) |

| Stability Condition | Conjugate Recovery | Source |

| Acidic (10% HCl in MeOH, 24h) | 89% | |

| Basic (10% NaOH in MeOH, 24h) | Quantitative | |

| High Temperature (120°C, neat, 1h) | Quantitative |

Experimental Protocols

Synthesis of PTAD Reagent

A practical synthesis of PTAD was published in 1971. The process begins with the reaction of hydrazine and diethyl carbonate, followed by a reaction with phenyl isocyanate to form 4-Phenyl-1-carbethoxysemicarbazide. This intermediate is then cyclized with a base to yield 4-Phenylurazole, which is subsequently oxidized with tert-butyl hypochlorite to produce PTAD.

For bioconjugation applications, PTAD derivatives containing functional handles like azides or alkynes are often synthesized. These are typically prepared from the corresponding anilines.

References

- 1. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]

- 4. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 5. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]

The Solubility and Stability of PTAD-PEG4-Alkyne: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of bifunctional linkers is paramount for the successful design and synthesis of antibody-drug conjugates (ADCs) and other targeted biotherapeutics. This technical guide provides an in-depth analysis of the solubility and stability of PTAD-PEG4-alkyne, a heterobifunctional linker integral to advancements in bioconjugation.

Overview of this compound

This compound is a versatile linker molecule employed in the field of bioconjugation. It features a 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) moiety for selective reaction with tyrosine residues on proteins, a polyethylene glycol (PEG4) spacer to enhance solubility and flexibility, and a terminal alkyne group for subsequent "click" chemistry reactions. This combination of functionalities allows for precise and stable conjugation of payloads, such as cytotoxic drugs or imaging agents, to antibodies or other proteins.

Solubility Profile

The solubility of this compound is a critical factor for its handling, reaction efficiency, and the overall properties of the resulting bioconjugate. The presence of the hydrophilic PEG4 spacer significantly contributes to its solubility in a range of solvents.

Quantitative Solubility Data

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 125 | 245.81 | Requires ultrasonic agitation. The use of new, anhydrous DMSO is recommended as the compound is hygroscopic. |

Qualitative Solubility

This compound is also reported to be soluble in other common organic solvents such as methanol (MeOH) and dimethylformamide (DMF). The PEG spacer generally enhances solubility in aqueous solutions, a beneficial characteristic for bioconjugation reactions which are often performed in aqueous buffers.

Stability Profile

The stability of the linker is crucial for the integrity of the final bioconjugate, both during the synthesis and in biological systems. The stability of this compound can be considered in terms of the intact molecule and the resulting linkage formed upon conjugation.

Storage and Handling

For long-term storage, it is recommended to keep this compound at -20°C for up to one month or at -80°C for up to six months to prevent degradation. The PTAD moiety requires activation prior to conjugation, and the activated form is less stable and should be used immediately.

Linkage Stability

The bond formed between the PTAD group and a tyrosine residue is notably stable under a variety of conditions. This linkage has been shown to be resistant to fluctuations in pH and temperature. Furthermore, the PTAD-tyrosine bond exhibits greater stability in human blood plasma compared to more traditional maleimide-based linkages, which is a significant advantage for in vivo applications of the resulting ADCs. The alkyne group is a stable functional group that can withstand various reaction conditions before its intended use in click chemistry.

Experimental Protocols

While specific, validated protocols for testing the solubility and stability of this compound are not extensively published, the following are generalized methodologies based on standard practices for similar compounds.

Protocol 1: Determination of Aqueous Solubility by UV-Vis Spectroscopy

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

-

Serial Dilutions: Create a series of dilutions of the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Gently agitate the solutions at a controlled temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifugation: Centrifuge the samples to pellet any undissolved compound.

-

Quantification: Carefully remove the supernatant and measure its absorbance at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer.

-

Calculation: Determine the concentration of the dissolved compound using a standard curve generated from known concentrations of this compound. The highest concentration that remains fully dissolved is considered the solubility under those conditions.

Protocol 2: Assessment of Stability by HPLC

-

Sample Preparation: Prepare solutions of this compound in various relevant media (e.g., different pH buffers, plasma, organic solvents).

-

Incubation: Incubate the samples under different conditions (e.g., varying temperatures, light exposure).

-

Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Quenching: If necessary, quench the reaction (e.g., by adding a strong solvent like acetonitrile) to stop further degradation.

-

HPLC Analysis: Analyze the samples using a reverse-phase high-performance liquid chromatography (HPLC) system equipped with a suitable column and a UV detector.

-

Data Analysis: Quantify the peak area of the intact this compound at each time point. The degradation rate and half-life can be calculated by plotting the percentage of the remaining compound against time.

Visualizing Workflows and Molecular Properties

Diagrams can aid in understanding the experimental workflow and the structure-property relationships of this compound.

Methodological & Application

Application Notes and Protocols for Optimal Labeling with PTAD-PEG4-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of proteins and peptides is a cornerstone of modern chemical biology and drug development. PTAD-PEG4-Alkyne is a powerful bioconjugation reagent that enables the rapid and highly selective labeling of tyrosine residues. The reagent consists of three key components: a 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) group for tyrosine-specific reaction, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility, and a terminal alkyne group for subsequent bioorthogonal "click" chemistry. This two-step labeling strategy provides a versatile platform for attaching a wide array of functionalities, such as fluorophores, affinity tags, or drug molecules, to biomolecules with high precision.

These application notes provide a comprehensive guide to the optimal reaction conditions for labeling biomolecules with this compound and subsequent functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reaction Mechanism

The labeling process occurs in two distinct stages. First, the PTAD moiety reacts with the phenolic side chain of a tyrosine residue through a rapid and selective ene-type reaction. This is followed by a copper(I)-catalyzed click reaction between the incorporated alkyne and an azide-functionalized molecule of interest.

Diagram: PTAD-Tyrosine Reaction and Subsequent Click Chemistry

Caption: Overall workflow for two-step protein labeling.

Optimizing PTAD-Tyrosine Reaction Conditions

The efficiency of the PTAD-tyrosine conjugation is influenced by several factors, including pH, solvent, stoichiometry, and reaction time. The reaction is generally very fast, often reaching completion in under 5-15 minutes at room temperature.

Data Presentation: Influence of Reaction Parameters on Labeling Efficiency

The following table summarizes quantitative data from studies on PTAD-bioconjugation, providing insights into expected labeling efficiencies under various conditions. Note that efficiencies can be highly dependent on the specific protein, the accessibility of tyrosine residues, and the specific PTAD derivative used.

| Parameter | Condition | Substrate | Labeling Efficiency/Yield | Reference |

| pH | pH 2 | Bovine Serum Albumin (BSA) | ~37% | |

| pH 7 | N-acyl tyrosine methyl amide | Quantitative | ||

| pH 7.4 | Bovine Serum Albumin (BSA) | 96% (with rhodamine-PTAD) | ||

| pH 10 | Bovine Serum Albumin (BSA) | ~98% | ||

| Stoichiometry | 1.1 equivalents PTAD | N-acyl tyrosine methyl amide | Quantitative | |

| 3 equivalents PTAD-alkyne | Peptide with competing residues | ~60% | ||

| 30 equivalents PTAD derivatives | Human Serum Albumin (HSA) | 4 to 8 modified residues | ||

| Solvent | 6% MeCN in phosphate buffer (pH 7) | Peptide | ~60% | |

| 50% MeCN in phosphate buffer (pH 7) | N-acyl tyrosine methyl amide | Quantitative (<5 min) | ||

| Side Reaction | Aqueous Buffer | Peptides/Proteins | Potential for isocyanate byproduct formation | |

| Side Reaction Mitigation | 100 mM Tris Buffer | Peptides/Proteins | Isocyanate byproduct is scavenged |

Experimental Protocols

Protocol 1: Tyrosine Labeling with this compound

This protocol describes a general procedure for labeling a protein with this compound. Optimization of the protein and this compound concentrations, as well as the molar excess of the labeling reagent, may be required for optimal results with a specific protein.

Materials:

-

Protein of interest containing accessible tyrosine residues

-

This compound

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS) or 100 mM Tris buffer, pH 7.4 (Tris buffer is recommended to scavenge potential isocyanate byproducts)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or appropriate size-exclusion chromatography (SEC) column for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. The PTAD reagent is moisture-sensitive and should be handled accordingly.

-

Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 5- to 20-fold molar excess of this compound over the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes. The reaction is typically very rapid.

-

Purification: Remove the excess, unreacted this compound and any byproducts by passing the reaction mixture through a desalting column or by performing SEC. The buffer should be exchanged to one suitable for the subsequent click chemistry step and for the stability of the protein (e.g., PBS).

-

Characterization (Optional): The extent of labeling can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled protein to the unlabeled protein.

**Diagram: Experimental Workflow for PTAD Label

Application Notes and Protocols for Live Cell Labeling using PTAD-PEG4-alkyne

Audience: Researchers, scientists, and drug development professionals.

Introduction

PTAD-PEG4-alkyne is a powerful chemoselective tool for the labeling of tyrosine residues on proteins within a live cell context. This heterobifunctional linker consists of three key components: a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) group for rapid and selective reaction with the phenolic side chain of tyrosine, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for subsequent bioorthogonal "click" chemistry.

The "tyrosine-click" reaction is a bioorthogonal ligation that proceeds under mild, physiological conditions without the need for a metal catalyst, making it highly suitable for live-cell applications. Following the initial tyrosine labeling, the alkyne handle can be utilized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules. This two-step labeling strategy allows for the specific visualization and analysis of tyrosine-containing proteins and their roles in dynamic cellular processes.

These application notes provide a comprehensive guide to using this compound for live cell labeling experiments, including detailed protocols, data presentation guidelines, and diagrams to illustrate the workflow and underlying principles.

Principle of the Method

The live cell labeling strategy using this compound involves a two-step process:

-

Tyrosine-Specific Labeling: Live cells are incubated with this compound. The electron-deficient PTAD moiety reacts selectively with the electron-rich phenol ring of accessible tyrosine residues on cellular proteins through an ene-type reaction. This results in the covalent attachment of the PEG4-alkyne linker to the protein.

-

**Bioorthogonal "Click

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) with PTAD-PEG4-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the creation of ADCs using a tyrosine-reactive linker, PTAD-PEG4-alkyne. This heterobifunctional linker enables a two-step conjugation strategy involving a tyrosine-click reaction followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".

The 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety of the linker chemoselectively reacts with the phenolic side chain of tyrosine residues on the antibody.[] This approach is advantageous as it targets native amino acids and can result in more homogeneous ADC products compared to lysine conjugation due to the lower abundance of surface-accessible tyrosine residues.[2] The terminal alkyne group on the linker then serves as a handle for the covalent attachment of an azide-modified cytotoxic drug via the highly efficient and bioorthogonal CuAAC reaction.[2][3] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[4]

This protocol will detail the materials, experimental procedures for conjugation, purification, and characterization of the ADC, as well as a method for evaluating its in vitro cytotoxicity.

Experimental Workflow Overview

The overall process for creating an ADC with this compound involves a sequential two-step conjugation followed by purification and characterization.

Caption: Experimental workflow for the synthesis and characterization of an ADC using this compound.

Experimental Protocols

Part 1: Modification of Antibody with this compound

This part of the protocol describes the reaction of the PTAD moiety of the linker with tyrosine residues on the monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

2-amino-2-hydroxymethyl-propane-1,3-diol (Tris) buffer

-

Amine-free reaction buffer (e.g., phosphate buffer, pH 7.0)

-

Size-exclusion chromatography (SEC) column (e.g., G-25) for purification

Protocol:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.

-

-

This compound Stock Solution:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the desired molar excess.

-

-

Tyrosine-Click Reaction:

-

In a reaction tube, add the antibody solution.

-

To prevent potential side reactions, it is advisable to add a small amount of Tris buffer to the reaction medium.

-

Add the this compound stock solution to the antibody solution to achieve a final molar excess of the linker (typically 5-20 fold). The final concentration of DMSO should be kept below 10% to avoid antibody denaturation.

-

Incubate the reaction mixture at room temperature for 5-30 minutes with gentle mixing. The reaction is often rapid.

-

-

Purification of Alkyne-Modified Antibody:

-

Remove the excess, unreacted this compound linker using a desalting or size-exclusion chromatography (SEC) column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the alkyne-modified antibody. The protein concentration can be determined by measuring the absorbance at 280 nm.

-

Part 2: Conjugation of Azide-Modified Drug via CuAAC

This section details the "click chemistry" reaction to conjugate the azide-modified cytotoxic drug to the alkyne-modified antibody.

Materials:

-

Alkyne-modified antibody from Part 1

-

Azide-modified cytotoxic drug

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar water-soluble Cu(I)-stabilizing ligand

-

Sodium ascorbate

-

DMSO or DMF for dissolving the drug

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC or HIC)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA ligand in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

Prepare a stock solution of the azide-modified drug in DMSO or DMF.

-

-

Copper(I) Catalyst Complex Formation:

-

In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio to form the Cu(I) complex. Allow it to stand for a few minutes.

-

-

CuAAC Reaction:

-

In a reaction tube, combine the alkyne-modified antibody with the azide-modified drug. The molar ratio of drug to antibody is typically in the range of 4:1 to 10:1.

-

Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final concentration of 1-2 mM CuSO4 is often a good starting point.

-

Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 5 mM).

-

Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

-

-

Purification of the ADC:

-

Purify the ADC to remove unreacted drug, catalyst, and other reagents. This can be achieved using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or ion-exchange chromatography (IEC).

-

Concentrate the purified ADC using a protein concentrator with an appropriate molecular weight cutoff (e.g., 50 kDa).

-

Part 3: Characterization of the ADC

After purification, the ADC must be characterized to determine its critical quality attributes, most notably the drug-to-antibody ratio (DAR).

Methods for DAR Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug. Unconjugated antibodies elute first, followed by ADCs with increasing numbers of conjugated drugs. The weighted average DAR can be calculated from the peak areas.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC by LC-MS allows for the direct determination of the molecular weight of the different drug-loaded species. The DAR can be calculated from the deconvoluted mass spectrum.

-

UV-Vis Spectrophotometry: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug, the concentrations of the antibody and drug can be determined, and the DAR calculated. This requires knowledge of the extinction coefficients of both the antibody and the drug.

Data Presentation: Example ADC Characterization

| Parameter | Method | Result |

| Average Drug-to-Antibody Ratio (DAR) | HIC-UV | 3.8 |

| Purity | SEC-UV | >95% |

| Monomer Content | SEC-UV | >98% |

| Free Drug Level | RP-HPLC | <1% |

Part 4: In Vitro Cytotoxicity Assay

The biological activity of the ADC is assessed by evaluating its cytotoxicity against cancer cell lines that express the target antigen.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

Purified ADC, unconjugated antibody, and free cytotoxic drug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and the free cytotoxic drug in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles.

-

Incubate the plates for a period of 48 to 144 hours at 37°C.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the concentration and fitting the data to a dose-response curve.

-

Data Presentation: Example In Vitro Cytotoxicity Data

| Compound | Cell Line (Antigen Status) | IC50 (nM) |

| ADC | BT-474 (HER2-positive) | 1.5 |

| ADC | MCF-7 (HER2-negative) | >1000 |

| Unconjugated Antibody | BT-474 (HER2-positive) | No effect |

| Free Cytotoxic Drug | BT-474 (HER2-positive) | 0.5 |

| Free Cytotoxic Drug | MCF-7 (HER2-negative) | 0.6 |

Logical Relationships in ADC Synthesis

The synthesis of an ADC using the this compound linker follows a logical progression of chemical reactions and purification steps, each dependent on the successful completion of the previous one.

Caption: Logical flow diagram of the ADC synthesis and quality control process.

Conclusion

The use of this compound provides a robust method for the site-selective conjugation of cytotoxic drugs to tyrosine residues on monoclonal antibodies. This protocol outlines the key steps for the synthesis, purification, and characterization of such ADCs. The two-step approach, combining a tyrosine-click reaction with copper-catalyzed azide-alkyne cycloaddition, offers a high degree of control over the conjugation process. Careful execution of these protocols and thorough characterization are essential for the development of safe and effective antibody-drug conjugates for therapeutic applications.

References

Application Notes and Protocols: PTAD-PEG4-Alkyne Click Chemistry with Azide-Modified Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable conjugation of molecules to proteins is a cornerstone of modern biotechnology and drug development. This document provides detailed application notes and protocols for the use of PTAD-PEG4-Alkyne in conjunction with azide-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The described methodology leverages a two-step approach for site-specific protein modification. First, a protein of interest is functionalized with an azide group. Subsequently, the PTAD (4-phenyl-3,5-dioxo-1,2,4-triazolidin-4-yl) moiety of the this compound linker selectively reacts with accessible tyrosine residues on a separate protein or biomolecule. The alkyne group is then available for a highly efficient and specific click reaction with the azide-modified protein, forming a stable triazole linkage. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance, making this a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs).

These protocols are designed to guide researchers through the process of preparing azide-modified proteins, performing the this compound click chemistry reaction, and characterizing the final conjugate.

Data Presentation

Table 1: PTAD-Tyrosine Reaction Efficiency

| Protein/Peptide | PTAD Reagent | Molar Excess of PTAD | Reaction Conditions | Yield/Conversion | Reference |

| N-acyl tyrosine methyl amide | PTAD | 1.1 equivalents | Sodium phosphate buffer (pH 7)/acetonitrile (1:1), RT, <5 min | Quantitative | |

| Peptide with competing Lys, Trp, His | PTAD derivative | 3.0 equivalents | 6% MeCN/phosphate buffer (pH 7), RT | ~60% (isolated) | |

| Bovine Serum Albumin (BSA) | Rhodamine-functionalized PTAD | 167 equivalents (5 mM) | pH 7.4, 15 min | 96% conversion | |

| Elastin-like Protein (ELP) | PTAD | 4-fold excess | 100 mM phosphate buffer (pH 8.0) / DMF (1:1) | ~80% modification of tyrosines |

Table 2: Stability of PTAD-Tyrosine and Triazole Linkages

| Linkage Type | Condition | Duration | Stability | Reference |

| PTAD-Tyrosine | Human blood plasma | 1 week | Stable | |

| PTAD-Tyrosine | 10% HCl or 10% NaOH | 1 week | Stable | |

| PTAD-Tyrosine | High Temperature (120 °C) | 1 week | Stable | |

| 1,2,3-Triazole | Physiological pH | Not specified | Resistant to hydrolysis and metabolic degradation |

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Proteins

This protocol describes a general method for introducing azide groups into a protein via modification of lysine residues.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

Azidoacetic Acid NHS Ester (or other suitable amine-reactive azide linker)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., PD-10)

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).

-

Azide Linker Preparation: Dissolve the Azidoacetic Acid NHS Ester in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution. 3

Application Notes: Site-Specific Protein Modification with PTAD-PEG4-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for developing protein therapeutics, diagnostic agents, and research probes. While traditional methods often target highly abundant residues like lysine or cysteine, they can result in heterogeneous products with compromised function. Targeting less abundant and often functionally important amino acids, such as tyrosine, offers a promising strategy for creating precisely defined and homogeneous bioconjugates.

PTAD-PEG4-alkyne is a heterobifunctional linker designed for the selective modification of tyrosine residues. It features three key components:

-

A 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety, which chemoselectively reacts with the phenolic side chain of tyrosine via a "tyrosine-click" reaction.

-

A terminal alkyne group, which serves as a bioorthogonal handle for subsequent modification using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".

-

A hydrophilic polyethylene glycol (PEG4) spacer, which enhances the solubility and flexibility of the linker in aqueous solutions.

This technology enables a two-step "tag-and-modify" approach that offers high selectivity for tyrosine, excellent stability of the resulting linkage, and the versatility to conjugate a wide array of molecules, making it ideal for applications in drug delivery, protein labeling, and diagnostics.

Principle of the Method

The modification strategy involves two sequential, bioorthogonal reactions.

Step 1: Tyrosine Labeling The process begins with the selective labeling of accessible tyrosine residues on the target protein with this compound. The PT

Application Notes and Protocols for Fluorescent Labeling of Proteins Using PTAD-PEG4-Alkyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective fluorescent labeling of proteins on tyrosine residues using the bifunctional linker, PTAD-PEG4-alkyne. This method offers a powerful tool for a variety of applications, including the creation of antibody-drug conjugates (ADCs), visualization of cell surface proteins, and studying protein-protein interactions.

Introduction

The selective modification of proteins is a cornerstone of modern biological research and therapeutic development. The 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety has emerged as a highly selective reagent for the modification of tyrosine residues under mild, biocompatible conditions. The this compound linker leverages this tyrosine-specific reactivity and incorporates a polyethylene glycol (PEG) spacer to enhance solubility and an alkyne handle for subsequent bioorthogonal "click" chemistry.[1] This two-step approach allows for the precise attachment of a wide range of fluorescent probes to proteins of interest.

Key Advantages:

-

Tyrosine Selectivity: PTAD reagents demonstrate high selectivity for tyrosine residues over other amino acids like cysteine and lysine.[1]

-

Biocompatible Conditions: The labeling reaction proceeds efficiently in aqueous buffers over a broad pH range without the need for heavy metal catalysts.[1]

-

Stable Linkage: The resulting tyrosine linkage is significantly more stable than commonly used maleimide-based linkages, showing resilience to extremes of pH, temperature, and plasma exposure.

-

Enhanced Solubility: The integrated PEG4 spacer improves the solubility and reduces aggregation of the labeled protein.

-

Versatile "Click" Handle: The terminal alkyne group allows for the attachment of any azide-modified fluorescent dye through the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3]

Principle of the Method

The fluorescent labeling of proteins using this compound is a two-step process:

-

Tyrosine Ligation: The protein of interest is first reacted with this compound. The electron-deficient PTAD moiety reacts specifically with the electron-rich phenolic side chain of accessible tyrosine residues on the protein surface, forming a stable covalent bond.

-

Fluorescent Dye Conjugation (Click Chemistry): The alkyne-modified protein is then reacted with an azide-containing fluorescent dye in the presence of a copper(I) catalyst. This CuAAC reaction forms a stable triazole linkage, covalently attaching the fluorescent probe to the protein.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters associated with this labeling methodology. Note that specific values can vary depending on the protein, fluorescent dye, and experimental conditions.

Table 1: Labeling Efficiency and Stoichiometry

| Parameter | Typical Range | Method of Determination | Notes |

| Labeling Efficiency (%) | 20 - 80% | Mass Spectrometry (LC-MS/MS), UV-Vis Spectroscopy | Efficiency is dependent on the number of accessible tyrosine residues and reaction conditions. |

| Drug-to-Antibody Ratio (DAR) | 1 - 4 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC) | For antibody labeling, a DAR of 2-4 is often optimal for therapeutic efficacy. |

| Stoichiometry Control | Moderate to High | Control of reagent stoichiometry and reaction time. | Site-specifically engineered antibodies can achieve higher homogeneity. |

Table 2: Photophysical Properties of Commonly Used Fluorescent Dyes

| Fluorescent Dye (Azide Derivative) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Brightness (ε x QY) | Photostability |

| Alexa Fluor 488 Azide | ~495 | ~519 | ~0.92 | High | Moderate |

| Cy3 Azide | ~550 | ~570 | ~0.15 | Moderate | High |

| Alexa Fluor 647 Azide | ~650 | ~668 | ~0.33 | High | High |

| Cy5 Azide | ~649 | ~670 | ~0.28 | High | High |

Note: Photophysical properties can be influenced by the local environment of the dye on the protein surface.

Table 3: Signal-to-Noise Ratio (SNR) in Fluorescence Imaging

| Imaging Modality | Typical SNR | Factors Influencing SNR |

| Confocal Microscopy | 15 - >30 | Dye brightness and photostability, labeling density, detector sensitivity, laser power. |

| Total Internal Reflection Fluorescence (TIRF) Microscopy | High | Low background fluorescence from restriction of excitation to the cell-substrate interface. |

| Super-Resolution Microscopy (e.g., STED) | 5 - 20 | Requires highly photostable dyes. |

Experimental Protocols

Protocol 1: Labeling of a Monoclonal Antibody with this compound

This protocol provides a general procedure for the tyrosine-ligation of a monoclonal antibody. Optimization of reagent concentrations and reaction times may be necessary for different antibodies.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for antibody purification

-

Amicon Ultra centrifugal filter units (30 kDa MWCO)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into PBS, pH 7.4, to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that could potentially react with PTAD decomposition byproducts.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Tyrosine Ligation Reaction:

-

To the antibody solution, add a 10-20 fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

To quench any potential isocyanate byproducts from PTAD decomposition, add a small amount of Tris buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes.

-

-

Purification of the Alkyne-Modified Antibody:

-

Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.

-

Alternatively, use centrifugal filter units to exchange the buffer and remove small molecule reagents.

-

-

Characterization:

-

Determine the protein concentration of the purified alkyne-modified antibody using a BCA assay or by measuring absorbance at 280 nm.

-

Confirm successful conjugation and determine the degree of labeling (alkyne-to-antibody ratio) using mass spectrometry (LC-MS).

-

Protocol 2: Fluorescent Labeling of Alkyne-Modified Protein via CuAAC

This protocol describes the "click" reaction to attach an azide-functionalized fluorescent dye to the alkyne-modified protein.

Materials:

-

Alkyne-modified protein (from Protocol 1)

-

Fluorescent dye-azide conjugate

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate

-

PBS, pH 7.4

-

Size-exclusion chromatography (SEC) column or centrifugal filter units for purification

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the fluorescent dye-azide in DMSO.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a freshly made 100 mM stock solution of sodium ascorbate in water.

-

-

CuAAC Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-5 mg/mL in PBS).

-

Add the fluorescent dye-azide stock solution to a final concentration of 20-100 µM (a 5-10 fold molar excess over the alkyne groups).

-

Prepare the copper catalyst premix: in a separate tube, mix the CuSO4 and THPTA stock solutions to achieve final reaction concentrations of 1 mM CuSO4 and 5 mM THPTA.

-

Add the copper catalyst premix to the protein-dye mixture.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Fluorescently Labeled Protein:

-

Remove excess dye and reagents using a desalting column or SEC equilibrated with PBS, pH 7.4.

-

Alternatively, use centrifugal filter units for buffer exchange and purification.

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling (dye-to-protein ratio) using UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the fluorescent dye.

-

Confirm the purity and integrity of the labeled protein by SDS-PAGE and fluorescence imaging of the gel.

-

Application Example: Studying the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers. The activation of EGFR involves ligand binding, receptor dimerization, and autophosphorylation of specific tyrosine residues in its cytoplasmic tail, which then serve as docking sites for downstream signaling proteins. The tyrosine-selective nature of this compound labeling makes it an ideal tool to study EGFR biology.

Logical Workflow for Investigating EGFR Dimerization on the Cell Surface

This workflow describes how this compound could be used to label EGFR on live cells to study its dimerization upon ligand binding using fluorescence microscopy techniques such as Förster Resonance Energy Transfer (FRET).

EGFR Signaling Pathway

The following diagram illustrates a simplified overview of the EGFR signaling cascade, highlighting the central role of tyrosine phosphorylation.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Insufficient molar excess of this compound- Inaccessible tyrosine residues- Incorrect buffer composition | - Increase the molar excess of the labeling reagent.- Denature the protein (if application allows) to expose more tyrosine residues.- Ensure the buffer is at the optimal pH (7.0-8.5) and free of primary amines during the PTAD reaction. |

| Protein Aggregation/Precipitation | - High concentration of organic solvent (DMSO)- Protein instability under reaction conditions | - Keep the final DMSO concentration below 10% (v/v).- Perform the reaction at a lower temperature (4°C) for a longer duration.- Include stabilizing excipients in the buffer. |

| High Background Fluorescence | - Incomplete removal of excess fluorescent dye- Non-specific binding of the dye to the protein or sample | - Improve the purification method (e.g., use a larger SEC column, perform additional buffer exchanges).- Include a blocking step (e.g., with BSA) in imaging experiments.- Titrate down the concentration of the fluorescent dye-azide. |

| No "Click" Reaction | - Inactive copper(I) catalyst- Degraded sodium ascorbate | - Use a freshly prepared solution of sodium ascorbate.- Ensure the presence of a copper-chelating ligand like THPTA to stabilize the Cu(I) state.- Degas the reaction mixture to remove oxygen, which can oxidize Cu(I). |

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PTAD Labeling and Minimizing Off-Target Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target labeling when using 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) reagents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant off-target labeling of lysine residues. What is the likely cause and how can I prevent it?

A1: A primary cause of off-target lysine labeling is the decomposition of the PTAD reagent into a promiscuous isocyanate byproduct. This isocyanate readily reacts with primary amines, such as the side chain of lysine.

Troubleshooting Steps:

-

Use Tris Buffer: The most effective way to mitigate this is to include 2-amino-2-hydroxymethyl-propane-1,3-diol (Tris) in your reaction buffer. Tris acts as a scavenger for the isocyanate byproduct, preventing it from reacting with your protein of interest. Even a small amount of Tris can be effective.

-

Control Reaction Time: Minimize the reaction time to what is necessary for sufficient on-target labeling. Prolonged incubation can lead to increased decomposition of the PTAD reagent.

-

Optimize PTAD Concentration: Use the lowest concentration of PTAD reagent that provides adequate labeling of your target tyrosine residues. Excess reagent can contribute to higher levels of off-target modification.

Q2: My tryptophan residues are being labeled in addition to tyrosine. How can I improve selectivity for tyrosine?

A2: While PTAD reagents are highly selective for tyrosine, they can also react with tryptophan residues. The selectivity between tyrosine and tryptophan is highly dependent on the pH of the reaction buffer.

Troubleshooting Steps:

-

Maintain Neutral to Alkaline pH: To favor tyrosine labeling, perform the reaction in a buffer with a pH between 7 and 10. At lower pH values (e.g., pH 4), the reaction with tryptophan can become more prominent.

-

Competitive Analysis: If your protein has critical tryptophan residues, consider performing a pilot experiment with a model peptide containing both tyrosine and tryptophan to optimize the pH for maximum tyrosine selectivity. A proteome-wide selectivity study showed that at pH 7.2, PTAD reagents have a high selectivity for tyrosine over tryptophan.

Q3: How can I quench the reaction and remove excess, unreacted PTAD reagent?

A3: Unreacted PTAD reagent can continue to cause off-target labeling and should be quenched at the end of the desired reaction time.

Troubleshooting Steps:

-

Use Protic Solvents: Protic solvents, such as water, can be used to quench the reaction by degrading the excess PTAD reagent.

-

Size Exclusion Chromatography: To remove both quenched and unreacted reagent, as well as any byproducts, perform size exclusion chromatography (e.g., a desalting column) appropriate for the size of your labeled molecule.

Q4: Can the PTAD labeling reaction itself denature my protein?

A4: The PTAD conjugation reaction itself, when performed under appropriate conditions, is not expected to unfold proteins. However, the solvent used to dissolve the PTAD reagent can cause denaturation if the final concentration of the organic solvent in the reaction mixture is too high.

Troubleshooting Steps:

-

Minimize Organic Solvent: Keep the concentration of organic solvents (like acetonitrile or DMF) used to dissolve the PTAD reagent to a minimum in the final reaction volume. It is recommended to keep the acetonitrile/H₂O percentage at or below 5% (v/v). Reactions with 20% acetonitrile/H₂O have been shown to cause protein unfolding.

-

Confirm Protein Conformation: If you are concerned about the structural integrity of your protein after labeling, you can use techniques like size exclusion chromatography (SEC) or circular dichroism (CD) spectroscopy to confirm that the protein remains in its native folded state.

Q5: I am seeing multiple additions of the PTAD label to a single tyrosine residue. Is this normal and how can I control it?

A5: Yes, it is possible to have a double-reacted product where two PTAD molecules conjugate to the phenolic ring of a single tyrosine residue.

Troubleshooting Steps:

-

Control Stoichiometry: To favor single labeling, use a 1:1 molar ratio of PTAD reagent to your target protein or peptide. Using a significant excess of the PTAD reagent increases the likelihood of double labeling.

Data Presentation

Table 1: Influence of pH on PTAD Labeling Selectivity (Tyrosine vs. Tryptophan)

| pH | Target Residue Favored | Relative Labeling Efficiency (Tyrosine) | Relative Labeling Efficiency (Tryptophan) | Reference |

| 4 | Tryptophan | Significantly reduced | Favored | |

| 7.2 | Tyrosine | High | Low (over 3% of tryptophan residues modified in a proteome-wide study) | |

| 7-10 | Tyrosine | High (yields ranging from 85–98%) | Not reported, but expected to be low |

Experimental Protocols

Protocol for Minimizing Off-Target PTAD Labeling

-

Buffer Preparation: Prepare your reaction buffer (e.g., PBS, HEPES) at the desired pH (typically pH 7.4 for tyrosine selectivity). Add Tris to a final concentration of 10-50 mM to act as an isocyanate scavenger. If methionine oxidation is a concern, purging the buffer with argon can reduce this side reaction.

-

Protein Preparation: Ensure your protein of interest is in the prepared Tris-containing buffer.

-

PTAD Reagent Preparation: Immediately before use, prepare a stock solution of the PTAD reagent in a minimal amount of a compatible organic solvent (e.g., DMF or acetonitrile). The reduced form of PTAD can be stored in solution and activated by an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (DBH) right before use.

-

Labeling Reaction:

-

Add the freshly prepared PTAD solution to the protein solution. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.

-

The molar ratio of PTAD to protein should be optimized for your specific application. Start with a low molar excess (e.g., 1-10 equivalents).

-

Incubate the reaction at room temperature or on ice. Reaction times are typically short, often under 5 minutes.

-

-

Quenching: Stop the reaction by adding a protic solvent like water or by proceeding directly to purification.

-

Purification: Remove excess PTAD reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or another suitable purification method based on the properties of your target molecule.

Visualizations

Technical Support Center: Using Tris Buffer to Scavenge PTAD Isocyanate Byproducts

This guide provides technical support for researchers, scientists, and drug development professionals on the use of Tris (tris(hydroxymethyl)aminomethane) buffer to scavenge isocyanate byproducts generated during reactions involving 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). Below are frequently asked questions, troubleshooting advice, and detailed protocols to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the PTAD-derived isocyanate byproduct and why is it problematic?

Answer: In certain reaction conditions, particularly in aqueous media, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can undergo decomposition that results in the formation of a reactive phenyl isocyanate byproduct. Isocyanates (compounds containing the R−N=C=O group) are highly electrophilic. This reactivity makes the isocyanate byproduct problematic for several reasons:

-

Non-specific Labeling: It can react promiscuously with various nucleophilic residues on proteins and peptides (e.g., lysine, cysteine) or with other molecules in the reaction mixture, leading to unintended and poorly characterized conjugates.

-

Reduced Yield of Desired Product: The side reaction consumes the target molecule and complicates the purification process.

-

Difficulty in Characterization: The presence of multiple, undefined products makes the analytical characterization of the desired conjugate challenging.

Q2: How does Tris buffer scavenge the isocyanate byproduct?

Answer: Tris buffer scavenges isocyanates through a nucleophilic addition reaction. The Tris molecule contains a primary amine (-NH₂) and three hydroxyl (-OH) groups. The primary amine is a potent nucleophile that readily attacks the electrophilic carbon atom of the isocyanate group. This reaction forms a stable urea derivative, effectively neutralizing the reactive isocyanate and preventing it from participating in undesired side reactions. The hydroxyl groups on Tris also contribute to its high water solubility, making it ideal

Technical Support Center: Post-Conjugation Purification of PTAD-PEG4-Alkyne

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess PTAD-PEG4-alkyne following its conjugation to proteins, antibodies, or other biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after my conjugation reaction?

A1: Removing unreacted this compound is a critical step for several reasons:

-

Accurate Downstream Quantification: Residual alkyne reagent can interfere with assays used to determine the degree of labeling or conjugation efficiency, leading to inaccurate results.

-

Preventing Side Reactions: The reactive alkyne group can participate in unintended subsequent reactions, such as in "click" chemistry steps, leading to poorly defined final products.

-

Ensuring Homogeneity: For therapeutic applications, a homogenous product with a consistent drug-to-antibody ratio (DAR) is essential for predictable efficacy and safety.

-

Reducing Non-Specific Binding: Excess reagent can increase non-specific interactions in cell-based assays or in vivo studies.

-

Regulatory Compliance: For clinical and pharmaceutical development, demonstrating the purity of the final conjugate is a regulatory requirement.

Q2: What are the primary methods for removing excess this compound?

A2: The three most common and effective methods for removing small molecules like this compound from larger bioconjugates are:

-

Size Exclusion Chromatography (SEC): A rapid and high-resolution technique that separates molecules based on their size.

-

Dialysis: A straightforward method that relies on the diffusion of small molecules across a semi-permeable membrane.

-

Precipitation: A technique that selectively precipitates the larger bioconjugate, leaving the smaller, unreacted reagent in the supernatant.

Q3: How do I choose the best purification method for my specific application?

A3: The optimal method depends on several factors, including the size of your biomolecule, the required purity, sample volume, and available equipment. The following decision-making workflow can help guide your choice:

Comparison of Purification Methods

The following table summarizes the key quantitative parameters for each purification method to facilitate an easy comparison.

| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Precipitation |

| Typical Protein Recovery | >95%[1] | >90% | ~90%[2][3] |

| Processing Time | 5-30 minutes per sample[4] | 4-24 hours (with buffer changes)[5] | 1-4 hours |

| Purity Achieved | High | Moderate to High | Moderate |

| Scalability | Excellent for small to large scale | Good for various scales | Excellent for large scale |

| Gentleness of Method | Very Gentle | Very Gentle | Can sometimes cause aggregation |

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Poor Resolution / Peak Overlap | Column Overloading: Exceeding the column's capacity. | Reduce the sample volume or concentration. A general guideline is to load 1-5% of the column volume. |

| Inappropriate Column Choice: The pore size of the resin is not suitable for the size difference between your conjugate and the excess reagent. | Select a resin with a fractionation range appropriate for separating your large biomolecule from the small this compound. For example, Superdex® 200 is suitable for many antibodies. | |

| Flow Rate Too High: Reduces the interaction time with the stationary phase. | Decrease the flow rate to improve resolution, especially for larger proteins. | |

| Low Recovery of Conjugate | Non-Specific Binding: The conjugate is adsorbing to the column matrix. | Increase the ionic strength of the mobile phase by adding salt (e.g., 150 mM NaCl) to minimize electrostatic interactions. |

| Sample Aggregation: Aggregated protein can get trapped in the column frit or matrix. | Centrifuge your sample at high speed before loading to remove any precipitated protein. | |

| Peak Tailing or Broadening | Secondary Interactions: Hydrophobic or ionic interactions between the conjugate and the column matrix. | Adjust the mobile phase pH or add a small amount of an organic modifier to disrupt these interactions. |

Dialysis Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Removal of Reagent | Insufficient Dialysis Time or Infrequent Buffer Changes: Equilibrium is reached before all the small molecules are removed. | Dialyze for a longer period (e.g., overnight) and perform at least 2-3 buffer changes. |

| Buffer Volume Too Small: The concentration gradient is not large enough for efficient diffusion. | Use a dialysis buffer volume that is at least 100-200 times the sample volume. | |

| Significant Sample Loss | Incorrect Molecular Weight Cut-Off (MWCO): The MWCO of the membrane is too close to the molecular weight of your biomolecule. | Select a membrane with an MWCO that is significantly smaller than your protein of interest, typically half the molecular weight of the protein. |

| Non-Specific Binding: The protein is adsorbing to the dialysis membrane. | Consider using a membrane made of regenerated cellulose, which has low protein binding. Pre-blocking the membrane with a BSA solution can also help. | |

| Protein Precipitation in Tubing | Sudden Change in pH or Ionic Strength: Rapid changes in buffer conditions can cause proteins to become insoluble. | Perform a gradual buffer exchange by sequentially dialyzing against buffers with decreasing concentrations of denaturants or salts. Adding 50% glycerol can also improve solubility. |

Precipitation Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Precipitation Yield | Suboptimal Precipitant Concentration or pH: The conditions are not ideal for precipitating your specific conjugate. | Empirically determine the optimal precipitant (e.g., PEG) concentration and pH for your antibody. |

| Insufficient Incubation Time or Temperature: The protein has not had enough time to precipitate fully. | Increase the incubation time or adjust the temperature as recommended for your chosen precipitation method. | |

| Inefficient Pelleting: The centrifugation speed or time is not sufficient to pellet the precipitate. | Increase the centrifugation speed and/or duration. | |

| Co-precipitation of Impurities | Overly Harsh Precipitation Conditions: High concentrations of precipitant can cause non-specific precipitation of other molecules. | Use the minimum effective concentration of the precipitating agent. Consider a multi-step precipitation process. |

| Difficulty Resolubilizing Pellet | Inappropriate Resolubilization Buffer: The buffer is not suitable for solubilizing the precipitated protein. | Screen a variety of buffers with different pH and excipients to find the optimal resolubilization conditions. |

| Protein Denaturation: The precipitation process may have caused the protein to denature and aggregate irreversibly. | Use a milder precipitating agent or less harsh conditions. |

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Removal of Excess this compound

This protocol is designed for the purification of a monoclonal antibody (mAb) conjugate (~150 kDa) from excess this compound (~0.5 kDa).

Materials:

-

SEC column (e.g., Superdex® 200 Increase 10/300 GL)

-

Chromatography system (e.g., ÄKTA pure)

-

Mobile Phase/Running Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, filtered and degassed.

-

Conjugated antibody solution

-

0.22 µm syringe filter

Workflow:

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of filtered and degassed PBS at the manufacturer's recommended flow rate.

-

Sample Preparation: Centrifuge the conjugation reaction mixture at >10,000 x g for 5-10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm syringe filter.

-

Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

-

Elution: Elute the sample with PBS at the recommended flow rate.

-

Fraction Collection: Monitor the elution profile at 280 nm. The larger antibody conjugate will elute first, followed by the smaller, unreacted this compound. Collect fractions corresponding to the main protein peak.

-

Analysis: Pool the fractions containing the purified conjugate. Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and assess purity by SDS-PAGE or analytical SEC.

Protocol 2: Dialysis for Removal of Excess this compound

This protocol is suitable for purifying a protein conjugate from small molecule impurities.

Materials:

-

Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa for an antibody.

-

Dialysis buffer (e.g., PBS, pH 7.4)

-

Large beaker or container

-

Stir plate and stir bar

-

Conjugated protein solution

Workflow:

Procedure:

-

Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves hydrating the membrane in water or dialysis buffer.

-

Sample Loading: Carefully load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing or cassette.

-

First Dialysis Step: Place the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently. Dialyze for 2-4 hours.

-

Buffer Change: Discard the dialysis buffer and replace it with fresh, cold buffer.

-

Second Dialysis Step: Continue to dialyze for another 2-4 hours with gentle stirring.

-

Final Dialysis Step: Change the buffer one more time and allow the dialysis to proceed overnight at 4°C.

-

Sample Recovery: Carefully remove the dialysis device from the buffer. Open the tubing or cassette and gently remove the purified conjugate solution.

Protocol 3: PEG Precipitation for Removal of Excess this compound

This protocol describes the precipitation of a monoclonal antibody conjugate.

Materials:

-

Polyethylene glycol (PEG) 6000

-

Precipitation buffer (e.g., 20 mM Tris, pH 8.0)

-

Resolubilization buffer (e.g., PBS, pH 7.4)

-

Refrigerated centrifuge

-

Conjugated antibody solution

Workflow:

Procedure:

-

Precipitant Addition: Slowly add a stock solution of PEG 6000 to the conjugation mixture to reach the desired final concentration (this needs to be optimized, but a starting point is often 10-15% w/v).

-

Incubation: Incubate the mixture on ice or at 4°C for 1-2 hours with gentle, continuous mixing.

-

Pelleting: Centrifuge the mixture at a high speed (e.g., 10,000-15,000 x g) for 15-30 minutes at 4°C to pellet the precipitated antibody conjugate.

-

Supernatant Removal: Carefully decant and discard the supernatant, which contains the excess this compound.

-

(Optional) Pellet Wash: Gently wash the pellet with a small volume of cold precipitation buffer containing the same concentration of PEG to remove any trapped impurities.

-

(Optional) Re-pelleting: Centrifuge again under the same conditions to re-pellet the conjugate.

-

Resolubilization: Resuspend the pellet in a suitable volume of the desired final buffer (e.g., PBS). Ensure the pellet is fully dissolved. A brief, gentle vortexing or pipetting up and down may be necessary.

References

- 1. cytivalifesciences.com [cytivalifesciences.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. researchgate.net [researchgate.net]

- 4. 蛋白透析、脱盐、浓缩和小分子杂质去除 -赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]

Validation & Comparative

A Researcher's Guide to MALDI-TOF Analysis of PTAD-Protein Conjugates

For researchers, scientists, and drug development professionals engaged in the study of protein structure and interactions, the use of chemical probes like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) has become a valuable tool for footprinting tyrosine residues. The subsequent analysis of these PTAD-protein conjugates is critical for understanding protein topography and binding sites. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other analytical alternatives for the characterization of these conjugates, supported by experimental data and detailed protocols.

Performance Comparison: MALDI-TOF vs. Alternative Techniques

The selection of an analytical technique for PTAD-protein conjugates hinges on various factors, including the complexity of the sample, the desired level of structural detail, and throughput requirements. While MALDI-TOF offers speed and simplicity, other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide deeper sequence information.

| Feature | MALDI-TOF MS | LC-MS/MS |

| Principle | Measures the mass-to-charge ratio of intact ions after soft ionization from a crystalline matrix. | Separates peptides by liquid chromatography before ionization and fragmentation for sequence analysis. |

| Primary Application | Rapid mass determination of intact proteins and peptides, peptide mass fingerprinting. | In-depth protein identification and sequencing, localization of post-translational modifications. |

| Sample Throughput | High; rapid data acquisition (less than a minute per sample).[1] | Lower; longer analysis time due to chromatographic separation (typically 1-2 hours per sample).[1] |

| Complexity of Analysis | Relatively simple operation and data analysis.[1] | More complex instrumentation and data interpretation. |

| Sensitivity | High sensitivity, with detection limits in the femtomole to attomole range.[2] | Generally offers higher sensitivity for complex mixtures due to upfront separation.[1] |

| Tolerance to Contaminants | Relatively tolerant to salts and buffers. | Less tolerant to contaminants which can interfere with chromatography and ionization. |

| Information Obtained | Molecular weight of the conjugate, degree of labeling (number of PTAD adducts). | Site of PTAD modification on the protein sequence, relative quantification of modified peptides. |

| Fragmentation | Minimal fragmentation, providing information on the intact molecule. | Controlled fragmentation (MS/MS) provides detailed structural information. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analysis of PTAD-protein conjugates. Below are representative protocols for MALDI-TOF MS and the commonly used alternative, LC-MS/MS.

MALDI-TOF MS Analysis of PTAD-Protein Conjugates

This protocol is adapted from general procedures for protein and peptide analysis by MALDI-TOF MS.

1. Sample Preparation:

-

Protein Digestion (for peptide analysis):

-

Denature the PTAD-labeled protein in a solution containing 8 M urea and 10 mM dithiothreitol (DTT) at 37°C for 1 hour.

-